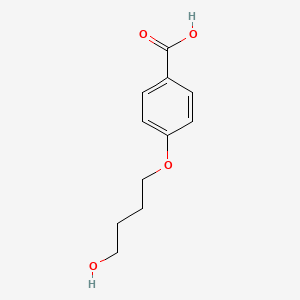

4-(4-Hydroxybutoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxybutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKHIISQSLMSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Hydroxybutoxy Benzoic Acid

Classical Organic Synthesis Approaches

Conventional organic synthesis provides reliable and well-established methods for the preparation of 4-(4-hydroxybutoxy)benzoic acid, primarily through esterification and etherification reactions.

Esterification and Subsequent Hydrolysis Procedures

One common strategy involves the initial synthesis of an ester of this compound, which is then hydrolyzed to yield the final acid product. A key intermediate in this process is methyl 4-(4-hydroxybutyl)benzoate. prepchem.comnih.gov This ester can be prepared and subsequently saponified to produce this compound.

Another approach starts with the esterification of p-hydroxybenzoic acid to protect the carboxylic acid group, followed by etherification of the phenolic hydroxyl group, and finally, hydrolysis of the ester to liberate the carboxylic acid.

Etherification Strategies Utilizing Precursor Compounds

Etherification, particularly the Williamson ether synthesis, is a cornerstone of this compound synthesis. masterorganicchemistry.comwikipedia.orgfrancis-press.com This method typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org

A prominent example is the reaction of p-hydroxybenzoic acid with a suitable four-carbon building block. In one documented procedure, p-hydroxybenzoic acid is neutralized with aqueous sodium hydroxide (B78521). The resulting phenoxide is then reacted with 4-bromobutyl acetate (B1210297). The reaction mixture is maintained at an elevated temperature and alkaline pH. Subsequent acidification precipitates the crude product, which is then purified by crystallization from a methanol/water mixture to yield p-(4-hydroxy-n-butoxy)benzoic acid with a melting point of 146°-148° C. prepchem.com

The choice of reactants is crucial. The Williamson ether synthesis works best with primary alkyl halides to avoid side reactions like elimination. masterorganicchemistry.comwikipedia.org The alkoxide can be generated from primary, secondary, or tertiary alcohols. wikipedia.org

Multi-Step Conversions from Related Benzoic Acid Derivatives

The synthesis of this compound can also be achieved through multi-step reaction sequences starting from various benzoic acid derivatives.

For instance, 4-bromobenzoic acid can serve as a starting material. guidechem.comorgsyn.org The synthesis could involve a nucleophilic substitution reaction where the bromine atom is displaced by a hydroxybutoxy group.

Another potential precursor is 4-formylbenzoic acid. chemicalbook.comchemicalbook.com A synthetic route could involve the reduction of the formyl group to a hydroxymethyl group, followed by etherification and subsequent oxidation of the hydroxymethyl group back to a carboxylic acid.

Furthermore, multi-step syntheses starting from compounds like 4-chlorobutanol have been described for related structures, indicating the versatility of using different benzoic acid derivatives and functional group interconversions. google.com

Biotechnological and Enzymatic Synthesis Routes for Related Hydroxybenzoic Acids

While direct biotechnological synthesis of this compound is not widely reported, significant progress has been made in the microbial and enzymatic production of its precursor, 4-hydroxybenzoic acid (4-HBA). sigmaaldrich.com These green and sustainable methods offer an alternative to traditional chemical synthesis from petroleum-derived feedstocks. nih.govresearchgate.net

Microbial Production and Metabolic Engineering

Metabolically engineered microorganisms, particularly Escherichia coli and Pseudomonas putida, have been developed to produce 4-HBA from renewable resources like glucose. nih.govresearchgate.netfrontiersin.org A key strategy involves redirecting carbon flow into the aromatic amino acid biosynthesis pathway. nih.gov Overexpression of a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) synthase is a common approach to increase the carbon flux towards chorismic acid, a key intermediate. nih.govresearchgate.net

The conversion of chorismic acid to 4-HBA is catalyzed by chorismate lyase, encoded by the ubiC gene. nih.govnih.gov By overexpressing ubiC and inactivating competing pathways that consume chorismate, the yield of 4-HBA can be significantly enhanced. nih.govacs.org For example, engineered E. coli strains have achieved 4-HBA titers of up to 12 g/L from glucose. nih.govijrdt.org

Research has also focused on overcoming challenges such as the toxicity of 4-HBA to the microbial host and feedback inhibition of key enzymes. nih.gov

Whole-Cell Biocatalysis Applications

Whole-cell biocatalysis presents another promising approach for the synthesis of 4-HBA. This method utilizes microbial cells containing the necessary enzymes to convert a substrate into the desired product.

One notable example involves the use of engineered E. coli cells to produce 4-HBA from L-tyrosine. nih.govresearchgate.net A multi-enzyme cascade, including L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and aldehyde dehydrogenase, was constructed in E. coli. nih.govresearchgate.net This whole-cell biocatalyst successfully converted L-tyrosine to 4-HBA, achieving a concentration of 17.7 ± 0.1 g/L. nih.govresearchgate.netresearchgate.net

Another whole-cell biocatalysis strategy employs nitrilase-producing microorganisms, such as Gordonia terrae. Mutants of this bacterium have been developed with enhanced nitrilase activity and tolerance to the substrate, p-hydroxybenzonitrile (p-HBN). In a fed-batch reaction, these mutant cells converted p-HBN to 4-HBA, resulting in a high concentration and purity of the final product. ijrdt.orgnih.gov

Interactive Data Table: Microbial Production of 4-Hydroxybenzoic Acid (4-HBA)

| Organism | Precursor | Key Genes/Enzymes | Product Titer | Reference |

| Escherichia coli | Glucose | ubiC (chorismate lyase), feedback-insensitive DAHP synthase | 12 g/L | nih.govijrdt.org |

| Escherichia coli | L-Tyrosine | L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, aldehyde dehydrogenase | 17.7 ± 0.1 g/L | nih.govresearchgate.net |

| Pseudomonas putida | Glycerol | RsTAL | 1.8 g/L | researchgate.net |

| Gordonia terrae (mutant) | p-Hydroxybenzonitrile | Nitrilase | 21.6 g (360 mM) | ijrdt.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Hydroxybutoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(4-hydroxybutoxy)benzoic acid. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the molecular framework. researchgate.netnih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the protons of the butoxy chain, and the carboxylic acid proton are observed. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, a characteristic of para-substituted benzene (B151609) rings. The protons of the butoxy chain give rise to a series of multiplets in the upfield region. The chemical shifts and splitting patterns of these signals are crucial for assigning them to their specific positions in the molecule. For instance, the protons on the carbon adjacent to the ether oxygen are more deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) protons in the chain.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. chemicalbook.comdocbrown.info The carbon of the carboxylic acid group is highly deshielded and appears at the lowest field. The aromatic carbons show signals in the aromatic region, with the carbon attached to the ether oxygen being significantly influenced by its electronegativity. The four carbons of the butoxy chain will also each have a unique chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -COOH) | 7.80 - 8.10 | d |

| Aromatic (ortho to -O) | 6.80 - 7.00 | d |

| -OCH₂- | 3.90 - 4.10 | t |

| -CH₂- (adjacent to -OCH₂) | 1.70 - 1.90 | m |

| -CH₂- (adjacent to -CH₂OH) | 1.60 - 1.80 | m |

| -CH₂OH | 3.60 - 3.80 | t |

| -COOH | 10.0 - 13.0 | s (broad) |

| -OH | Variable | s (broad) |

d = doublet, t = triplet, m = multiplet, s = singlet

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. researchgate.netias.ac.in These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" spectrum.

The IR spectrum of this compound is characterized by several key absorption bands. docbrown.inforesearchgate.netchemicalbook.comspectrabase.com A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band around 1680-1700 cm⁻¹. docbrown.infomdpi.com The presence of the ether linkage is confirmed by the C-O-C stretching vibrations, which typically appear in the region of 1250-1000 cm⁻¹. docbrown.info Additionally, the O-H stretching of the terminal hydroxyl group of the butoxy chain will appear as a distinct band, usually around 3200-3500 cm⁻¹.

Raman spectroscopy provides complementary information. ias.ac.in While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations are typically strong and well-defined. The symmetric breathing vibration of the benzene ring is a particularly characteristic Raman band.

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1680-1700 |

| Ether (-O-) | C-O-C stretch | 1250-1000 |

| Alcohol (-OH) | O-H stretch | 3200-3500 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl Chain (-CH₂-) | C-H stretch | 2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. vu.edu.aunih.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose. vu.edu.auyoutube.com

In an ESI-MS experiment, this compound readily forms a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The accurate mass measurement of this molecular ion allows for the confirmation of the elemental composition. For instance, the monoisotopic mass of this compound (C₁₁H₁₄O₄) is approximately 210.0892 Da. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. vu.edu.auvu.edu.au A characteristic fragmentation pathway for the [M-H]⁻ ion of this compound involves the loss of the butoxy side chain. A prominent fragment ion observed corresponds to the 4-hydroxybenzoate (B8730719) anion at m/z 137, resulting from the cleavage of the ether bond. vu.edu.au This fragmentation pattern is highly diagnostic for this class of compounds.

Table 3: Key Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | - |

| Molecular Weight | 210.23 g/mol | - |

| Monoisotopic Mass | 210.0892 Da | HRMS |

| [M-H]⁻ Ion (Negative ESI) | m/z 209.0819 | ESI-MS |

| [M+H]⁺ Ion (Positive ESI) | m/z 211.0965 | ESI-MS |

| Major Fragment Ion | m/z 137 ([M-H-C₄H₈O]⁻) | ESI-MS/MS |

Complementary Spectroscopic Techniques

While NMR, vibrational spectroscopy, and mass spectrometry are the primary tools for the characterization of this compound, other spectroscopic techniques can provide valuable complementary information.

UV-Vis spectroscopy, for instance, can be used to study the electronic transitions within the molecule. researchgate.netspectrabase.com Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region due to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. researchgate.net The position and intensity of these bands can be influenced by the substituents on the aromatic ring.

Chemical Derivatization and Transformative Reactions of 4 4 Hydroxybutoxy Benzoic Acid

Esterification Reactions for Functionalization

Esterification is a fundamental reaction for the functionalization of 4-(4-Hydroxybutoxy)benzoic acid, enabling the modification of its physical and chemical properties. Both the carboxylic acid and the hydroxyl group can undergo esterification, leading to a diverse range of derivatives with applications in areas such as liquid crystals and specialty polymers.

The esterification of the carboxylic acid moiety is a common strategy to introduce new functional units. For instance, in the synthesis of novel mesogenic compounds, the carboxylic acid of a related benzoic acid derivative is esterified with various substituted phenols. This reaction is often carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.tr

Conversely, the terminal hydroxyl group can be esterified to attach the this compound moiety to other molecules. A notable example is the synthesis of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate (B1203000) mesogens. researchgate.net In this multi-step synthesis, while not directly starting from this compound, a similar hydroxybutyl ester is formed, showcasing the utility of the hydroxybutoxy tail in creating liquid crystalline materials. The reaction conditions for such esterifications are crucial and can influence the yield and purity of the final product.

Table 1: Representative Esterification Reactions and Conditions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | 4-benzyloxyphenol | DCC, DMAP | Phenyl-benzoate-based liquid crystal | tubitak.gov.tr |

| Ethyl 4-hydroxybenzoate (B8730719) | 1-bromododecane | - | Alkylated precursor for liquid crystals | tubitak.gov.tr |

| Benzoic acid | Ethanol, Butanol, Hexanol | Deep eutectic solvent (p-TSA & BTEAC) | Benzoic acid esters | dergipark.org.tr |

This table provides examples of esterification reactions involving benzoic acid derivatives, illustrating common reagents and the types of functionalized products obtained.

The choice of catalyst is critical in achieving high conversion rates in esterification reactions. While traditional acid catalysts like sulfuric acid are effective, there is a growing interest in more environmentally friendly alternatives. iajpr.com Deep eutectic solvents (DES), for example, have been shown to be efficient dual solvent-catalysts for the esterification of benzoic acid with various alcohols, offering high conversions and easier product separation. dergipark.org.tr

Polymerization Precursor Reactions

The bifunctional nature of this compound makes it a promising monomer for the synthesis of polyesters and other polymers. While its direct parent molecule, 4-hydroxybenzoic acid, is a well-known precursor for high-performance aromatic polyesters like Vectran wikipedia.org, the introduction of the flexible hydroxybutoxy linker in this compound can be utilized to impart different properties to the resulting polymers, such as increased flexibility and lower melting points.

The polycondensation of this compound would proceed through the formation of ester linkages between the carboxylic acid of one monomer and the hydroxyl group of another. This self-condensation reaction would lead to the formation of a linear polyester. The general scheme for such a polymerization is as follows:

n HO-(CH₂)₄-O-C₆H₄-COOH → H-[O-(CH₂)₄-O-C₆H₄-CO]n-OH + (n-1) H₂O

The properties of the resulting polymer can be tuned by controlling the molecular weight through reaction conditions such as temperature, time, and the use of specific catalysts. Furthermore, this compound can be used as a co-monomer with other dicarboxylic acids or diols to create random or block copolymers with tailored characteristics. For instance, its incorporation into a rigid polymer backbone could enhance solubility and processability. The synthesis of liquid crystalline polymers from derivatives of 4-hydroxybenzoic acid is a significant area of research, suggesting the potential for this compound to be a valuable monomer in this field. nih.govresearchgate.net

Modifications for Supramolecular Architectures

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carboxylic acid group) in this compound makes it an excellent building block for the construction of supramolecular architectures through non-covalent interactions. Hydrogen bonding plays a crucial role in directing the self-assembly of molecules into well-defined, higher-order structures. researchgate.net

In the solid state, benzoic acid derivatives are known to form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. nih.gov this compound can participate in similar dimeric structures. Additionally, the terminal hydroxyl group can form intermolecular hydrogen bonds with the carboxylic acid groups of neighboring molecules or other functional groups present in a co-crystal former. This can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net

The formation of liquid crystals based on hydrogen-bonded complexes of benzoic acid derivatives is a particularly interesting application. conicet.gov.arnih.gov By co-crystallizing this compound with other molecules containing complementary hydrogen bonding sites, it is possible to create new materials with mesomorphic properties. The flexible butoxy chain can influence the packing of the molecules and the stability of the resulting liquid crystalline phases.

Table 2: Hydrogen Bonding in Benzoic Acid Derivatives for Supramolecular Assembly

| Interacting Molecules | Hydrogen Bonding Motif | Resulting Architecture | Reference |

| 4-(octyloxy)benzoic acid and 4-alkylbenzoic acids | Intermolecular hydrogen bonding | Mesogenic molecular structures | conicet.gov.ar |

| Adenine and benzoic acid | O—H⋯N and N—H⋯O hydrogen bonds | Two-dimensional supramolecular sheets | researchgate.net |

| 4-n-alkanoyloxy benzoic acids | Dimerization via carboxylic acids | Liquid crystalline phases | nih.gov |

This table highlights how benzoic acid derivatives utilize hydrogen bonding to form various supramolecular structures.

Selective Functional Group Interconversions

The selective transformation of one functional group in the presence of the other is a key challenge and a powerful tool in the synthetic chemistry of this compound. The ability to selectively modify either the carboxylic acid or the hydroxyl group allows for the synthesis of a wide array of derivatives that would be inaccessible otherwise.

For example, the synthesis of p-(4-hydroxy-n-butoxy)benzoic acid itself involves a selective reaction. In a documented synthesis, p-hydroxybenzoic acid is first reacted with 4-bromobutyl acetate (B1210297). prepchem.com The acetate group serves as a protecting group for the hydroxyl function of the butoxy chain. The reaction proceeds via the alkylation of the phenolic hydroxyl group. Subsequently, the ester linkage of the acetate is saponified under basic conditions, followed by acidification to yield the final product with a free terminal hydroxyl group and a carboxylic acid. prepchem.com This process demonstrates the principle of protecting group chemistry to achieve selective functionalization.

Conversely, to selectively react the terminal hydroxyl group while leaving the carboxylic acid untouched, the carboxyl group would first need to be protected, for example, as an ester. Following the desired reaction at the hydroxyl terminus, the protecting ester group on the aromatic ring can be selectively cleaved to regenerate the carboxylic acid. The choice of protecting groups is crucial and depends on the specific reaction conditions to be employed for the subsequent transformations.

Liquid Crystalline Systems Incorporating 4 4 Hydroxybutoxy Benzoic Acid Moieties

Design and Synthesis of Side-Chain Liquid-Crystalline Polymers (SCLCPs)

The synthesis of side-chain liquid crystalline polymers (SCLCPs) often utilizes 4-(4-hydroxybutoxy)benzoic acid as a key component for creating the mesogenic side chains. A common strategy involves modifying the carboxylic acid or hydroxyl group to introduce a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. This transforms the molecule into a liquid crystalline monomer. Subsequent free-radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), leads to the formation of a polymer with the mesogenic units attached as side chains to a flexible backbone like polyacrylate, polymethacrylate, or polysiloxane. nwpu.edu.cnmdpi.comopenaccessjournals.com

The design of these polymers allows for the decoupling of the motion of the polymer main chain from the mesogenic side groups, which enables the side chains to self-organize and form liquid crystalline phases. openaccessjournals.com The flexible butoxy spacer in the this compound moiety is crucial, as it provides the necessary mobility for the rigid mesogenic cores to align. The properties of the resulting SCLCP, such as the type of liquid crystal phase and the phase transition temperatures, are influenced not only by the structure of the mesogen but also by the flexibility of the polymer backbone and its molecular weight. openaccessjournals.com

Another synthetic route involves attaching the this compound derivative to a pre-formed polymer backbone, such as a polysiloxane. Polysiloxanes are often used due to their high chain flexibility. nih.gov For instance, polymers with 4-alkoxybenzoic acid pendant groups can be synthesized for use as hydrogen-bond donor polymers in the formation of supramolecular liquid crystalline complexes. nih.gov

Investigation of Mesomorphic Properties and Phase Transitions in Derivatives

Derivatives of this compound are classic examples of thermotropic liquid crystals, where phase transitions are induced by changes in temperature. The specific mesophases formed and the temperatures at which transitions occur are typically investigated using differential scanning calorimetry (DSC) to measure thermal transitions and polarized optical microscopy (POM) to identify the characteristic textures of the phases. nwpu.edu.cnnih.govresearchgate.net

Many liquid crystalline systems derived from 4-alkoxybenzoic acids, including those with a butoxy spacer, exhibit a nematic (N) phase. researchgate.net The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. When viewed under a polarized optical microscope, the nematic phase of these materials often displays a characteristic schlieren texture, with dark brushes corresponding to topological defects known as disclinations. nwpu.edu.cnresearchgate.net For example, polymers synthesized from derivatives of 4-hydroxybenzoic acid have been shown to exhibit a nematic schlieren texture over a wide temperature range. nwpu.edu.cn In some binary mixtures, a threaded texture is observed for the nematic phase. derpharmachemica.comresearchgate.net The viscosity in the nematic phase is typically lower than in the isotropic liquid phase because the molecules can align along the direction of flow. nih.gov

Upon cooling from the nematic phase, or directly from the isotropic liquid, derivatives of this compound can form more ordered smectic (Sm) phases. nih.govresearchgate.net In smectic phases, the molecules are organized into layers, providing a degree of translational order in addition to the orientational order.

Different types of smectic phases, such as Smectic A (SmA) and Smectic C (SmC), can be observed. In the SmA phase, the long axes of the molecules are, on average, perpendicular to the layer planes. In the SmC phase, they are tilted. The identification of these phases is often done through POM, where smectic phases can show focal conic or mosaic textures. researchgate.net For instance, a dimer of 4-(4-pentenyloxy)benzoic acid, a closely related compound, was found to exhibit rigid marble and mosaic textures for its smectic phases. researchgate.net X-ray diffraction studies are used to confirm the layered structure and measure the layer spacing. researchgate.net The formation of smectic phases is more common in homologous series with longer alkyl or alkoxy chains (typically longer than butoxy), as the increased van der Waals interactions promote layered arrangements. researchgate.net

| Compound | Alkyl Chain (n) | Transition Sequence on Cooling (°C) | Reference |

|---|---|---|---|

| 4-Heptyloxybenzoic acid (7OBA) / 4-Methoxycinnamic acid Complex | 7 | I → N → SmC → Cr | researchgate.net |

| 4-Octyloxybenzoic acid (8OBA) | 8 | I (147) → N (108) → SmC (101) → Cr | nih.gov |

| 4-Nonyloxybenzoic acid (9OBA) | 9 | I → N → SmC → Cr | researchgate.net |

| 4-Decyloxybenzoic acid (10OBA) | 10 | I → N → SmC → Cr | researchgate.net |

I = Isotropic, N = Nematic, SmC = Smectic C, Cr = Crystal. Temperatures in parentheses indicate transition points.

When a chiral molecule is introduced into a nematic liquid crystal host, it can induce a helical superstructure, resulting in a chiral nematic (N*) or cholesteric phase. The carboxylic acid and hydroxyl groups of this compound provide convenient points for attaching chiral moieties. Alternatively, supramolecular systems can be formed by creating hydrogen-bonded complexes between a chiral acid, such as 4-[(S)-(-)-2-methylbutoxy]benzoic acid, and a non-chiral component like 4,4′-bipyridyl. rsc.org In such systems, the chirality is transferred via the hydrogen bonds, leading to the formation of chiral nematic and even blue phases. rsc.org The helical pitch of the cholesteric phase is a key characteristic and is dependent on the concentration and helical twisting power of the chiral dopant.

Self-Assembly and Supramolecular Liquid Crystal Formation

The carboxylic acid group of this compound is a powerful functional group for directing self-assembly through hydrogen bonding. nih.gov Benzoic acid derivatives readily form stable hydrogen-bonded dimers, where two molecules are linked via their carboxylic acid groups. researchgate.net This dimerization effectively elongates the molecular shape, which is a key factor in promoting liquid crystallinity.

Furthermore, these hydrogen-bonding capabilities can be exploited to build more complex supramolecular structures. By mixing this compound or its derivatives with complementary molecules containing hydrogen-bond acceptor sites, such as pyridines or stilbazoles, new supramolecular liquid crystals can be formed. nih.govrsc.org For example, mixing a 4-alkoxybenzoic acid with 4,4'-bipyridine (B149096) can lead to the formation of linear, elongated hydrogen-bonded complexes that exhibit enhanced liquid crystalline properties, including the induction of smectic phases that are not present in the individual components. rsc.orgrsc.org This "molecular recognition" approach allows for the creation of novel materials with tunable mesomorphic properties. researchgate.net The formation of these supramolecular assemblies is often confirmed by techniques such as infrared (IR) spectroscopy, which can detect the shifts in vibrational frequencies associated with hydrogen bond formation. rsc.org

Polymeric Applications and Materials Science Contributions

Utilization as a Monomer in Polyester Synthesis

4-(4-Hydroxybutoxy)benzoic acid is utilized as a monomer for the synthesis of polyesters. The presence of a terminal hydroxyl group and a carboxylic acid on the aromatic ring enables it to undergo self-polycondensation or co-polymerization with other monomers to form high-molecular-weight polymers. This process typically involves esterification reactions, where the hydroxyl group of one monomer reacts with the carboxylic acid group of another, eliminating a water molecule and forming an ester linkage.

The parent compound, 4-hydroxybenzoic acid (4HBA), is a well-known monomer used in the production of liquid crystalline polymers (LCPs). nih.govresearchgate.net These high-performance thermoplastics exhibit highly ordered structures, which impart exceptional mechanical strength and thermal stability. ontosight.ai By extension, derivatives like this compound are explored for creating modified LCPs, where the flexible butoxy spacer can influence properties such as processability and the liquid crystalline temperature range. The synthesis can be controlled to achieve specific molecular weights and properties in the resulting polymer. ontosight.ai

Development of Biodegradable Polymeric Materials

There is significant research interest in using benzoic acid derivatives for the development of biodegradable materials. ontosight.ai Polymers derived from or incorporating this compound are investigated for their potential biodegradability. The ester linkages that form the backbone of polyesters synthesized from this monomer are susceptible to hydrolysis. This chemical breakdown can be facilitated in biological environments, leading to the degradation of the polymer chain into smaller, potentially metabolizable molecules.

A notable example is the development of copolymers for medical applications. For instance, polybutester, a copolymer composed of repeating units derived from butylene terephthalate (B1205515) and polytetramethylene ether glycol terephthalate, shares structural similarities and is used in medical devices. A related compound, 4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid, is a component of a synthetic polymer valued for its use in medical sutures. This material is designed to degrade over time in the body through hydrolysis, making it suitable for applications where temporary tissue support is required. The exploration of polymers based on 4-hydroxybenzoic acid is a key area in the pursuit of new biodegradable plastics and materials for tissue engineering. ontosight.ai

Advanced Polymer Synthesis and Reaction Kinetics

The synthesis of polymers from this compound and related monomers is a subject of detailed academic and industrial research, with a focus on controlling the polymerization process to achieve desired material characteristics. Advanced polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, are studied for monomers like vinylbenzoic acid to create well-defined block copolymers. researchgate.net

Kinetic studies are crucial for optimizing reaction conditions and understanding the polymerization mechanism. Research on the kinetics of esterification between related structures, such as 2-[(4-hydroxybutoxy)carbonyl] benzoic acid and 1,4-butanediol, provides insight into the reaction pathways. researchgate.net In one such study, the reaction was determined to be second-order, and the influence of temperature, catalyst concentration, and reactant molar ratios on the final conversion was evaluated. researchgate.net It was found that conversion increased with higher temperatures and molar ratios. researchgate.net The activation energy and other thermodynamic parameters like reaction enthalpy and entropy were also calculated to fully characterize the reaction. researchgate.net Furthermore, studies on the reaction mechanisms of the basic benzoic acid structure with atmospheric radicals have been conducted to understand its reactivity. nih.gov

Table 1: Kinetic Parameters for Esterification of a Related Monomer This table presents data from a study on the esterification of 2-[(4-hydroxybutoxy)carbonyl] benzoic acid with 1,4-butanediol, which serves as a model for the reactivity of similar compounds.

| Parameter | Value | Conditions |

| Reaction Order | Second Order | Determined by the initial rate method. researchgate.net |

| Effect of Temperature | Conversion increases with temperature | Isothermal semi-batch reactor. researchgate.net |

| Effect of Molar Ratio | Conversion increases with molar ratio | Tetrabutyl orthotitanate catalyst. researchgate.net |

Material Engineering for Specific Applications (e.g., surgical sutures)

The properties of polymers derived from this compound can be precisely engineered for specific, high-value applications. A prime example is in the medical field, particularly for the production of surgical sutures. A synthetic polymer that incorporates this structural motif is used to create polybutester sutures.

These sutures are valued for their biocompatibility and favorable mechanical properties. A key advantage of this material is its lower coefficient of friction and reduced tissue reactivity compared to older polyester-based sutures. Furthermore, the material is engineered to be bioresorbable; the polymer chains gradually break down in the body via hydrolysis. This controlled degradation ensures that the suture maintains its mechanical strength during the critical period of wound healing and then is safely absorbed by the body as the tissue regains its strength, eliminating the need for suture removal.

Table 2: Properties of this compound This table summarizes key chemical and physical properties of the monomer.

| Property | Value | Source |

| IUPAC Name | 4-(4-hydroxybutoxycarbonyl)benzoic acid | PubChem nih.gov |

| Molecular Formula | C₁₂H₁₄O₅ | PubChem nih.gov |

| Molecular Weight | 238.24 g/mol | PubChem nih.gov |

| CAS Number | 63317-89-5 | Avantor avantorsciences.com |

Supramolecular Chemistry and Molecular Recognition Studies Involving Benzoic Acid Scaffolds

Hydrogen-Bonding Interactions and Dimerization Phenomena

A defining characteristic of carboxylic acids, including 4-(4-Hydroxybutoxy)benzoic acid, is their capacity to form highly stable dimers through hydrogen bonding. nih.gov This dimerization is a cornerstone of its supramolecular behavior. In the gas phase, in nonpolar solvents, and in the solid state, benzoic acid derivatives predominantly form cyclic dimers stabilized by two strong O-H···O=C hydrogen bonds. nih.govtandfonline.comtandfonline.com This head-to-head association creates a robust and predictable supramolecular synthon, which serves as a fundamental building block for more complex architectures. hartleygroup.org

The stability of these dimers is significant, with hydrogen bonding energies for substituted benzoic acid dimers typically falling in the range of 13-17 kcal/mol. researchgate.net Theoretical studies on 4-substituted benzoic acids have shown that electron-releasing groups on the phenyl ring can lead to the formation of more stable hydrogen bonds. researchgate.net The formation of these hydrogen-bonded dimers is a highly efficient self-assembly process that effectively doubles the length of the molecular unit, creating a more elongated, rod-like (calamitic) structure. hartleygroup.org This change in molecular shape is crucial for the formation of liquid crystalline phases, a common feature in the homologous series of p-alkoxybenzoic acids. tandfonline.comhartleygroup.org

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Consequence |

| Hydrogen Bonding | Carboxylic Acid Moiety (COOH) | 13-17 researchgate.net | Formation of stable cyclic dimers |

| Dimerization | Two molecules of benzoic acid | - | Creates elongated, rod-like supramolecules |

Host-Guest Chemistry and Molecular Encapsulation

While specific host-guest studies involving this compound as the guest molecule are not extensively documented in the reviewed literature, the principles of molecular recognition strongly suggest its suitability for such interactions. Benzoic acid and its derivatives are well-known to form inclusion complexes with various macrocyclic hosts, most notably cyclodextrins. mdpi.comunina.it

In a typical scenario, the hydrophobic phenyl ring of the benzoic acid derivative is encapsulated within the lipophilic cavity of a host molecule like β-cyclodextrin. mdpi.com The driving forces for this encapsulation are primarily van der Waals interactions and the hydrophobic effect. The more polar groups—in this case, the terminal carboxylic acid and the hydroxyl group on the butoxy chain—would likely remain at the rim of the cyclodextrin (B1172386) cavity, able to interact with the aqueous solvent via hydrogen bonding. mdpi.com Studies on similar systems confirm the formation of 1:1 stoichiometric complexes. unina.itcore.ac.uk The stability of these complexes can be quantified by a stability constant (Ks), which is influenced by the size and nature of both the host and guest. unina.itcore.ac.uk

| Guest Molecule | Host Molecule | Stability Constant (Ks) | Stoichiometry |

| Benzoic Acid | β-Cyclodextrin | 98 M-1 unina.it | 1:1 |

| Omeprazole (a benzimidazole (B57391) derivative) | β-Cyclodextrin | 251 M-1 core.ac.uk | 1:1 |

| Omeprazole (a benzimidazole derivative) | Methyl-β-cyclodextrin | 437 M-1 core.ac.uk | 1:1 |

Principles of Directed Self-Assembly and Supramolecular Architecture

Directed self-assembly relies on specific, non-covalent interactions to guide molecules into well-defined, ordered structures. This compound is an excellent example of a molecule designed for this purpose, utilizing a combination of hydrogen bonding and hydrophobic interactions to build supramolecular architectures. nih.govhartleygroup.org

The primary and most directional interaction is the hydrogen bonding between carboxylic acid groups, which reliably assembles the molecules into the dimers discussed previously. hartleygroup.org This initial dimerization creates a larger, more anisotropic "supramolecule." The subsequent organization of these dimers is then guided by weaker, less directional forces. The flexible butoxy chains, being aliphatic and hydrophobic, tend to segregate from the rigid, aromatic cores. This segregation, driven by van der Waals forces and hydrophobic interactions, leads to the formation of layered structures, which are characteristic of the liquid crystal phases exhibited by many p-alkoxybenzoic acids. researchgate.net The interplay between the strong, directional hydrogen bonds and the weaker, segregating forces allows for the construction of organized phases like the nematic and smectic liquid crystal phases. researchgate.netnih.gov

Crystal Engineering and Solid-State Organization

Crystal engineering aims to design and control the formation of molecular solids with desired structures and properties. researchgate.net For 4-alkoxybenzoic acids, the primary tool of crystal engineering is the robust carboxylic acid dimer synthon. The solid-state structure is built upon the packing of these dimeric units.

Structural studies of homologous 4-alkoxybenzoic acids reveal a common packing motif. researchgate.net The crystal structures are often composed of distinct regions: closely packed aromatic regions and more loosely packed aliphatic regions. researchgate.net The aromatic cores, containing the phenyl rings and the hydrogen-bonded carboxyl groups, are stabilized by π-stacking interactions. The aliphatic alkoxy chains of neighboring dimers align with each other, creating separate, loosely packed layers. researchgate.net This segregation into aromatic and aliphatic domains is a key feature of their solid-state organization and is a direct precursor to the behavior observed in the smectic liquid crystal phases, where this layered structure is retained in a fluid state. researchgate.net The ability to predict and control this layered organization by modifying the length of the alkoxy chain is a central aspect of crystal engineering for this class of materials. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 4 Hydroxybutoxy Benzoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry.unito.itvjst.vnnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. nih.gov By calculating the electron density, DFT methods can accurately predict molecular structures, energies, and other key chemical descriptors. nih.govnih.gov For aromatic carboxylic acids like 4-(4-Hydroxybutoxy)benzoic acid, DFT, particularly using functionals like B3LYP, is effective for determining optimized geometries and electronic characteristics. nih.govresearchgate.netvjst.vn Studies on related molecules such as 4-hydroxybenzoic acid and various benzoic acid derivatives serve as a strong foundation for understanding the computational behavior of the title compound. researchgate.netactascientific.com

The first step in most computational analyses is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For this compound, this process involves finding the most stable conformer by considering the rotational freedom of the butoxy chain and the orientation of the carboxylic acid group.

Conformer analysis would explore the potential energy surface related to the rotation around the C-O and C-C single bonds in the butoxy tail. This analysis identifies local energy minima, revealing the most likely shapes the molecule will adopt. For instance, studies on substituted benzoic acids have investigated the relative stability of cis and trans conformers of the carboxylic acid group, with cis isomers often found to be more stable. actascientific.com The long butoxy chain in this compound introduces additional conformational complexity compared to simpler benzoic acids.

Table 1: Predicted Optimized Geometrical Parameters for a Benzoic Acid Dimer (Example Data from a Related Compound) Data calculated at the B3LYP/6-311++G(2d,p) level for benzoic acid dimer, serving as a proxy.

| Parameter | Bond | Length (Å) |

| Intermolecular | O27-H28∙∙∙O25 | 1.637 |

| Intramolecular | C-O (Carboxyl) | ~1.21-1.36 |

| O-H (Carboxyl) | ~0.97 | |

| C-C (Aromatic) | ~1.39-1.40 | |

| This table is illustrative and based on data for a related compound, benzoic acid, to demonstrate typical computational outputs. researchgate.net |

DFT calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netvjst.vn By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

For this compound, the vibrational spectrum would be characterized by several key modes:

O-H Stretching: Two distinct O-H stretching vibrations are expected: one from the terminal hydroxyl group of the butoxy chain and one from the carboxylic acid group. The carboxylic acid O-H stretch is typically broad and sensitive to hydrogen bonding. medchemexpress.com

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carboxylic acid. nih.gov

C-O Stretching: Vibrations from the ether linkage and the C-OH bonds.

Aromatic C-H Stretching: Occurring at higher wavenumbers, typically above 3000 cm⁻¹. medchemexpress.com

Ring Vibrations: C-C stretching and bending modes within the benzene (B151609) ring.

Potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific atomic motions, such as stretching, bending, or torsional modes, providing a detailed understanding of the molecule's vibrational dynamics. medchemexpress.com

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Related Benzoic Acid Compounds This table compiles representative data from related compounds to illustrate expected spectral regions.

| Vibrational Mode | Compound | Experimental (IR) | Calculated (DFT) | Reference |

| C=O Stretch | 4-Hydroxybenzoic Acid | 1663 cm⁻¹ | - | nih.gov |

| O-H Stretch (Carboxyl) | 4-Hydroxybenzoic Acid | 3449 cm⁻¹ | - | nih.gov |

| Aromatic C-H Stretch | 4-(carboxyamino)-benzoic acid | - | 3058-3133 cm⁻¹ | medchemexpress.com |

| C-O Stretch | 4-(carboxyamino)-benzoic acid | - | 1314 cm⁻¹ | medchemexpress.com |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Simulate the molecule in a solvent or in a condensed phase to observe transitions between different conformers of the flexible butoxy chain.

Analyze Solvation: Study how solvent molecules (e.g., water) arrange around the solute molecule, particularly around the polar hydroxyl and carboxyl groups.

Simulate Aggregation: Model the self-assembly of multiple molecules to understand how intermolecular forces, especially hydrogen bonding, drive the formation of dimers, clusters, or liquid crystalline phases.

Study Polymer Interactions: If used as a monomer in polymer synthesis, MD simulations could model the dynamics of the resulting polymer chain and its interactions with other chains or surfaces.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling.vjst.vn

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For a series of compounds including derivatives of p-hydroxybenzoic acid, QSAR studies have been performed to understand how changes in molecular structure affect antimicrobial activity. chemistryguru.com.sg Such studies indicate that activity can be governed by a combination of topological and electronic descriptors. chemistryguru.com.sg

Key molecular descriptors relevant for QSAR/QSPR modeling of this compound would include:

Topological Descriptors: Indices that describe the connectivity and shape of the molecule, such as molecular connectivity indices (e.g., ¹χᵥ) and Kier shape indices (e.g., κα₁). chemistryguru.com.sg

Electronic Descriptors: Properties derived from the electronic structure, such as dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Quantum Chemical Descriptors: Parameters like chemical potential (µ), hardness (η), and electrophilicity (ω), which can be calculated using DFT. nih.gov

A QSAR/QSPR model for a set of related ether-substituted benzoic acids could predict properties like melting point, solubility, or a specific biological activity based on these calculated descriptors.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking).unito.itnih.gov

The solid-state structure and bulk properties of this compound are dictated by non-covalent intermolecular interactions. Computational methods are crucial for identifying and quantifying these forces.

Hydrogen Bonding: This is the most significant intermolecular force for this molecule. Two primary types of hydrogen bonds can form:

Carboxylic Acid Dimerization: The carboxylic acid groups of two molecules can form strong, cyclic dimers through O-H···O hydrogen bonds. researchgate.netactascientific.comresearchgate.net This is a characteristic interaction for most carboxylic acids.

Hydroxyl Group Interactions: The terminal hydroxyl group on the butoxy chain can act as both a hydrogen bond donor and acceptor, forming chains or networks with neighboring molecules. The presence of both -OH and -COOH groups, which are located far apart, allows for the formation of extensive intermolecular hydrogen bond networks, which is known to increase the melting point compared to isomers where intramolecular hydrogen bonding is possible.

Pi-Stacking (π-π Interactions): The aromatic benzene rings can interact with each other through π-stacking. These interactions involve the overlap of π-orbitals between adjacent rings. The geometry can be face-to-face or, more commonly, displaced (offset). While electrostatically repulsive in a perfect face-to-face arrangement, displaced stacking allows for favorable interactions.

Computational tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) can be used to characterize and quantify these interactions. researchgate.netactascientific.comresearchgate.net NBO analysis can reveal the donor-acceptor charge transfer interactions that constitute a hydrogen bond, while AIM can identify bond critical points (BCPs) associated with these non-covalent contacts. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-(4-Hydroxybutoxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves etherification of benzoic acid derivatives with hydroxybutoxy precursors. For example, condensation reactions using ethylene oxide or similar alkoxylating agents under controlled temperatures (250–260°C) and vacuum conditions can yield the target compound . Optimization strategies include adjusting stoichiometric ratios, solvent selection (e.g., polar aprotic solvents), and catalytic systems (e.g., acid/base catalysts). Purification via recrystallization or chromatography is critical to isolate high-purity products.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., hydroxybutoxy chain, carboxylic acid) and confirm substitution patterns.

- X-ray Crystallography: Using software like SHELXL or CrysAlis PRO for refinement, researchers can resolve crystal structures and analyze hydrogen-bonding networks .

- Infrared (IR) Spectroscopy: Confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Storage: Keep in a cool, dry place (2–30°C) away from strong oxidizers to avoid decomposition into carbon oxides .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the biological activity of this compound, such as enzyme inhibition or receptor binding?

- Assay Design: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity. Structural analogs like 4-(3-(Dibutylamino)propoxy)benzoic acid provide insights into modifying side chains for target specificity .

- Dose-Response Studies: Evaluate IC₅₀ values across logarithmic concentrations to assess potency. Include positive controls (e.g., known inhibitors) and validate results with triplicate replicates.

Q. How can computational tools (e.g., PubChem, molecular docking) predict the physicochemical and pharmacokinetic properties of this compound?

- PubChem Data: Use InChI keys (e.g.,

RFVCNOQBECTQJN-UHFFFAOYSA-Nfor related compounds) to retrieve logP, solubility, and toxicity profiles . - Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Parameterize force fields based on SMILES strings (

OCCCCOC(=O)c1ccc(cc1)C(O)=O) .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles) for this compound?

- Meta-Analysis: Compare datasets across peer-reviewed studies, prioritizing methods with validated controls (e.g., HPLC purity >98%).

- Experimental Replication: Reproduce synthesis and characterization under standardized conditions. For solubility discrepancies, test in multiple solvents (water, DMSO, ethanol) at controlled pH .

Q. How can researchers leverage structural analogs (e.g., 4-(Oxan-4-ylmethoxy)benzoic acid) to infer the polymerization potential of this compound?

- Condensation Polymerization: Heat the compound under vacuum to form polyesters, as demonstrated with methyl 4-(2-hydroxyethoxy) benzoate .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition thresholds to optimize reaction temperatures.

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic refinement for this compound, and how can they be addressed?

- Challenge: Low electron density for flexible hydroxybutoxy chains complicates model building.

- Solution: Use high-resolution data (>1.0 Å) and iterative refinement in SHELXL. Apply restraints to bond lengths/angles for mobile groups .

Q. How can researchers design stability studies to evaluate the compound’s reactivity under varying environmental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.